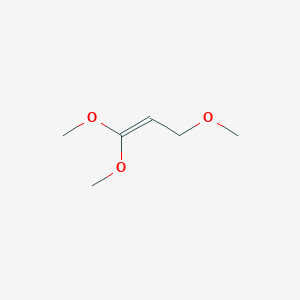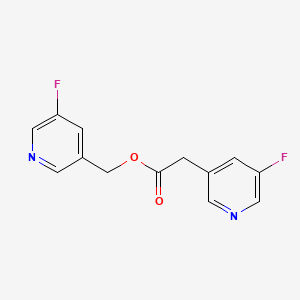
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate, typically involves selective fluorination reactions. One common method is the use of Selectfluor®, a reagent known for its efficiency in introducing fluorine atoms into aromatic systems . The reaction conditions often involve mild temperatures and the presence of a suitable solvent, such as acetonitrile.
Industrial Production Methods: Industrial production of fluorinated pyridines may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The scalability of these methods ensures the availability of the compound for various applications.
化学反応の分析
Types of Reactions: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
作用機序
The mechanism by which (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
(5-Fluoro-3-pyridinyl)methanol: A related compound with similar fluorinated pyridine structure.
(5-Fluoro-3-pyridinyl)methyl pivalate: Another derivative with a different ester group.
Uniqueness: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is unique due to its dual fluorination, which can enhance its chemical stability and biological activity compared to its non-fluorinated or mono-fluorinated counterparts. This dual fluorination can also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
37744-35-7 |
|---|---|
分子式 |
C13H10F2N2O2 |
分子量 |
264.23 g/mol |
IUPAC名 |
(5-fluoropyridin-3-yl)methyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C13H10F2N2O2/c14-11-1-9(4-16-6-11)3-13(18)19-8-10-2-12(15)7-17-5-10/h1-2,4-7H,3,8H2 |
InChIキー |
JPENMDFPKXDLSG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1F)CC(=O)OCC2=CC(=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



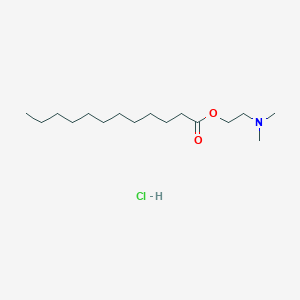
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
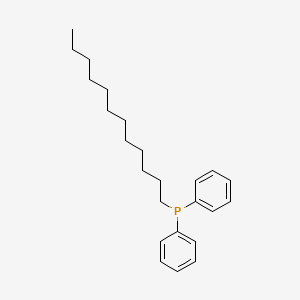
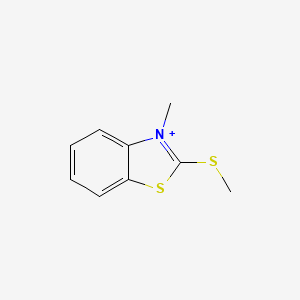
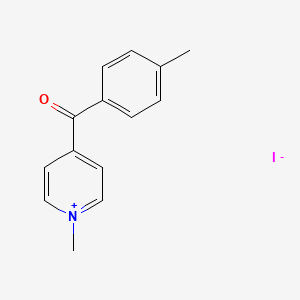
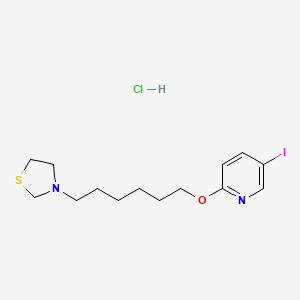
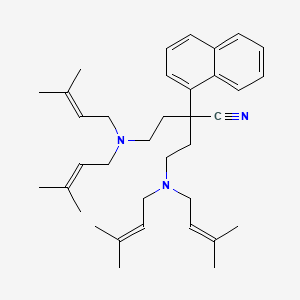
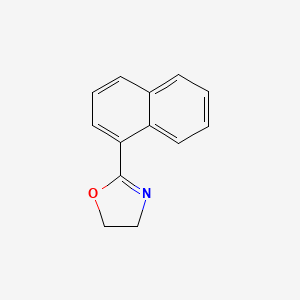
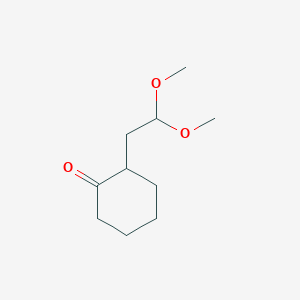
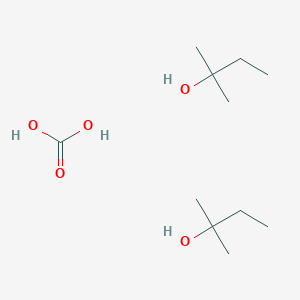
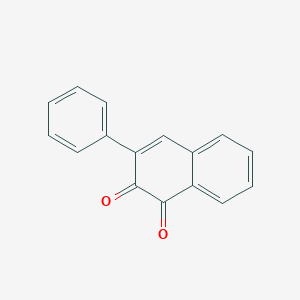
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
